molecular formula C12H21NO3S B13432254 Captopril Isopropyl Ester CAS No. 176036-42-3

Captopril Isopropyl Ester

Cat. No.: B13432254
CAS No.: 176036-42-3
M. Wt: 259.37 g/mol
InChI Key: KMIOVNOWZMWMBH-ZJUUUORDSA-N
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Description

Captopril Isopropyl Ester is a derivative of captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. This esterified form of captopril is designed to enhance its pharmacokinetic properties, potentially improving its absorption and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Captopril Isopropyl Ester typically involves the esterification of captopril with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves:

  • Dissolving captopril in an appropriate solvent like dichloromethane.
  • Adding isopropyl alcohol and the acid catalyst.
  • Stirring the mixture at a controlled temperature, often around 60-70°C, for several hours.
  • Neutralizing the reaction mixture with a base such as sodium bicarbonate.
  • Extracting the product using an organic solvent and purifying it through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Captopril Isopropyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to captopril and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The thiol group in captopril can be oxidized to form disulfides.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Hydrolysis: Captopril and isopropyl alcohol.

    Oxidation: Disulfide derivatives of captopril.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Captopril Isopropyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential to enhance the delivery and efficacy of captopril in biological systems.

    Medicine: Explored for its improved pharmacokinetic properties, potentially offering better therapeutic outcomes in the treatment of hypertension and heart failure.

    Industry: Utilized in the development of advanced drug delivery systems and formulations.

Mechanism of Action

Captopril Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to captopril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound promotes vasodilation and lowers blood pressure. The ester form may enhance the absorption and bioavailability of the drug, leading to more effective inhibition of ACE.

Comparison with Similar Compounds

Similar Compounds

    Captopril: The parent compound, widely used as an ACE inhibitor.

    Enalapril: Another ACE inhibitor with a similar mechanism of action.

    Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure.

Uniqueness

Captopril Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties compared to captopril. This can result in better absorption, bioavailability, and potentially enhanced therapeutic effects.

Properties

CAS No.

176036-42-3

Molecular Formula

C12H21NO3S

Molecular Weight

259.37 g/mol

IUPAC Name

propan-2-yl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H21NO3S/c1-8(2)16-12(15)10-5-4-6-13(10)11(14)9(3)7-17/h8-10,17H,4-7H2,1-3H3/t9-,10+/m1/s1

InChI Key

KMIOVNOWZMWMBH-ZJUUUORDSA-N

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1CCCN1C(=O)C(C)CS

Origin of Product

United States

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